molecular formula C10H12N2O2 B13072002 Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate

Cat. No.: B13072002
M. Wt: 192.21 g/mol
InChI Key: JXTRYABTOFLCJR-UHFFFAOYSA-N
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Description

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the reaction of a pyrrole derivative with an aldehyde under specific conditions to form the desired pyrrolopyridine structure. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the proper formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by specific reagents and conditions that promote the desired transformation of the compound .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in reduced forms of the pyrrolopyridine structure.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted pyrrolopyridine derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

    Medicine: Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is also used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate can be compared with other similar compounds in the pyrrolopyridine family:

    Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but have different substituents, leading to diverse chemical and biological properties.

    Pyrroloindoles: These compounds have a similar fused ring structure but include an indole moiety.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties

Biological Activity

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article summarizes the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H10N2O
  • CAS Number : 17288-32-3

The compound features a pyrrolopyridine core structure, which is known for conferring various pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Antitumor Activity : The compound has demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, it exhibited IC50 values in the nanomolar range against breast cancer (4T1) cells and other tumor types .
  • Kinase Inhibition : Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine derivatives have been noted for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Compound 4h showed potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR isoforms .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against common pathogens such as E. coli and S. aureus .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest in the G1 phase in certain cancer cell lines, leading to decreased proliferation and increased apoptosis .
  • Inhibition of Signaling Pathways : The inhibition of FGFR signaling pathways disrupts tumor growth and metastasis. This mechanism is particularly relevant in cancers where FGFR signaling is aberrantly activated .

Case Studies

  • Antiproliferative Activity Assessment :
    • A study assessed the antiproliferative effects of various pyrrolopyridine derivatives on human tumor cell lines. This compound derivatives showed a broad spectrum of activity with GI50 values ranging from low nanomolar to micromolar concentrations .
  • In Vivo Efficacy :
    • In vivo studies demonstrated that certain derivatives effectively inhibited tumor growth in mouse models bearing human tumors. These studies highlighted the potential for further development into therapeutic agents .

Data Summary Table

Biological ActivityObserved EffectsIC50 Values
AntitumorInhibition of cell proliferation7 - 712 nM (FGFRs)
AntimicrobialActivity against E. coli and S. aureusMIC values vary
Cell Cycle ArrestG1 phase arrest leading to apoptosisNot specified

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h5-6,11H,2-4H2,1H3

InChI Key

JXTRYABTOFLCJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCN2)N=C1

Origin of Product

United States

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